molecular formula C10H10BrNO2S B6175799 ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1381776-45-9

ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B6175799
CAS No.: 1381776-45-9
M. Wt: 288.2
InChI Key:
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Description

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under ambient conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol to produce the desired ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove certain substituents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thieno[3,2-b]pyrrole derivatives .

Scientific Research Applications

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

1381776-45-9

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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